2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodiazole ring, which is a fused bicyclic structure containing nitrogen atoms, and a difluoroethyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable reagent like formic acid or its derivatives.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Formation of the Ethan-1-amine Side Chain: This step involves the reaction of the intermediate with an appropriate amine reagent to form the ethan-1-amine side chain.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield the corresponding amine.
Scientific Research Applications
2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and stability, leading to more potent effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-(1,1-difluoroethyl)cyclopropyl]ethan-1-amine: Similar structure but with a cyclopropyl ring instead of a benzodiazole ring.
2-Chloro-1,1-difluoroethane: Contains a difluoroethyl group but lacks the benzodiazole ring and ethan-1-amine side chain.
Uniqueness
2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its combination of a benzodiazole ring and a difluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H15Cl2F2N3 |
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Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-[1-(2,2-difluoroethyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13F2N3.2ClH/c12-10(13)7-16-9-4-2-1-3-8(9)15-11(16)5-6-14;;/h1-4,10H,5-7,14H2;2*1H |
InChI Key |
MZMBPIDDBJMWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(F)F)CCN.Cl.Cl |
Origin of Product |
United States |
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